molecular formula C9H16 B097922 2-Nonyne CAS No. 19447-29-1

2-Nonyne

Cat. No.: B097922
CAS No.: 19447-29-1
M. Wt: 124.22 g/mol
InChI Key: LXKRETAGISZJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nonyne is an organic compound that falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C₉H₁₆, indicating that it consists of nine carbon atoms and sixteen hydrogen atoms. This compound is a colorless liquid at room temperature and has a characteristic sharp or pungent smell, typical of many alkynes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. The most common approach involves a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through the elimination of a hydrogen halide (HX) molecule from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne synthesis apply. Industrial production would likely involve large-scale dehydrohalogenation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Nonyne, like other alkynes, undergoes a variety of chemical reactions due to the presence of its carbon-carbon triple bond. These reactions include:

    Hydrogenation: Addition of hydrogen to form alkanes.

    Halogenation: Addition of halogens such as chlorine or bromine.

    Hydration: Addition of water to form alcohols.

    Oxidation: Reaction with oxidizing agents to form carboxylic acids or ketones.

    Reduction: Reaction with reducing agents to form alkenes or alkanes.

Common Reagents and Conditions:

    Hydrogenation: Typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C).

    Halogenation: Involves halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).

    Hydration: Often performed using water (H₂O) and an acid catalyst like sulfuric acid (H₂SO₄).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed:

    Hydrogenation: Nonane (C₉H₂₀)

    Halogenation: 2,2-Dihalononane

    Hydration: 2-Nonanol

    Oxidation: Nonanoic acid or 2-Nonanone

    Reduction: 2-Nonene or Nonane.

Scientific Research Applications

2-Nonyne is primarily utilized in the research and development sectors of chemistry. It serves as a building block in the synthesis of more complex molecules for various purposes, including:

Comparison with Similar Compounds

Uniqueness of 2-Nonyne: this compound is unique due to its specific position of the triple bond at the second carbon atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism differentiates it from other nonynes and alkynes, providing distinct chemical properties and applications .

Properties

IUPAC Name

non-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKRETAGISZJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173077
Record name 2-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19447-29-1
Record name 2-Nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nonyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nonyne
Reactant of Route 2
Reactant of Route 2
2-Nonyne
Reactant of Route 3
Reactant of Route 3
2-Nonyne
Reactant of Route 4
Reactant of Route 4
2-Nonyne
Reactant of Route 5
Reactant of Route 5
2-Nonyne
Reactant of Route 6
Reactant of Route 6
2-Nonyne
Customer
Q & A

Q1: What is the structural characterization of 2-Nonyne?

A1: this compound is a linear aliphatic disubstituted acetylene with the molecular formula C9H16 and a molecular weight of 124.24 g/mol. While specific spectroscopic data wasn't provided in the provided research excerpts, its structure can be confirmed through techniques such as 1H NMR, 13C NMR, and IR spectroscopy.

Q2: How does the chain length of aliphatic disubstituted acetylenes like this compound affect their polymerization?

A2: Research suggests that increasing the side-chain length in poly(2-alkylacetylenes) influences their gas permeation properties . Additionally, while 5-Dodecyne, with a triple bond further within the chain, polymerizes slower than this compound, their living polymerization characteristics are similar . This suggests that while chain length and triple bond position can impact polymerization rate, the living character of the polymerization using a MoOCl4-n-Bu4Sn-EtOH catalyst system may be retained.

Q3: Can this compound be used in the synthesis of block copolymers?

A3: Yes, this compound can be used in the synthesis of block copolymers. Research has demonstrated the successful synthesis of diblock copolymers through the sequential living polymerization of internal linear alkynes, including this compound . This suggests its potential use in creating more complex polymer structures with tailored properties. Additionally, studies highlight the synthesis of block copolymers containing this compound alongside other monomers like 1-chloro-2-phenylacetylene and (p-n-butyl-o,o,m,m-tetrafluorophenyl)acetylene using MoOCl4-based catalysts . This further exemplifies the versatility of this compound in block copolymer synthesis.

Q4: Has this compound been identified in natural sources?

A4: Yes, this compound has been identified as a constituent of the essential oil extracted from Mentha pulegium, also known as Pennyroyal, at different stages of its development . While it wasn't the major constituent, its presence contributes to the overall chemical profile of the essential oil.

Q5: What are the potential applications of polymers derived from this compound?

A6: While specific applications of this compound derived polymers aren't detailed in the provided research, its use in synthesizing block copolymers opens possibilities for various applications. Block copolymers are known for their ability to self-assemble into well-defined nanostructures, making them suitable for applications in drug delivery, nanomaterials, and other areas requiring controlled morphology and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.